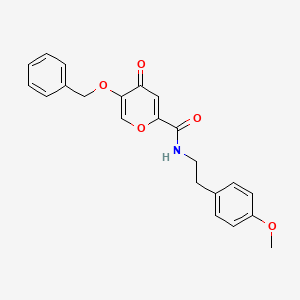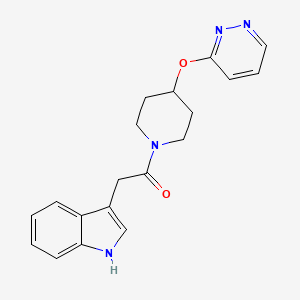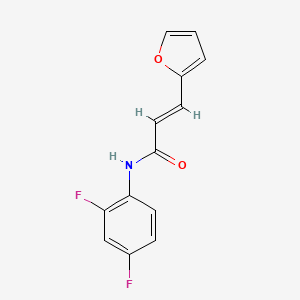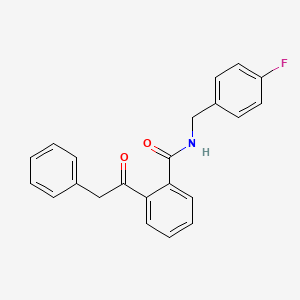
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Environmental Health and Toxicology
Research on similar chemical compounds often focuses on understanding their environmental presence, human exposure, and potential health implications. For example, studies on phthalates and parabens investigate their ubiquity in consumer products and their association with oxidative stress and inflammation. Such research underscores the importance of monitoring environmental contaminants and assessing their risk to human health (Watkins et al., 2015) [https://consensus.app/papers/associations-phenol-paraben-concentrations-markers-watkins/72eedceb33df5a79a43e547101637059/?utm_source=chatgpt].
Advancements in Urea Cycle Disorders
Research into urea cycle disorders (UCDs) exemplifies the application of scientific inquiry to improve understanding and treatment of genetic metabolic disorders. Studies have explored the efficacy of alternative therapies like sodium phenylbutyrate and their impact on amino acid metabolism, offering insights into managing these disorders more effectively (Scaglia, 2010) [https://consensus.app/papers/insights-management-amino-acid-supplementation-cycle-scaglia/c9b8c9af94485a1a905435b2a91095e5/?utm_source=chatgpt].
Innovations in Cancer Treatment
The exploration of novel therapies for managing malignancy-associated conditions, such as hyperuricemia, highlights the role of scientific research in advancing cancer care. Clinical trials on urate oxidase as an alternative to traditional treatments offer new avenues for improving patient outcomes (Goldman et al., 2001) [https://consensus.app/papers/randomized-comparison-rasburicase-children-lymphoma-goldman/0bbbbc85f38157de90815626fd2c8d17/?utm_source=chatgpt].
Contributions to Nutrition and Metabolism
Research into the nutritional management of disorders and the effects of diet on metabolic pathways illustrates the application of scientific research in enhancing health through dietary interventions. For instance, studies on branched chain amino acid supplementation in UCD patients on alternative pathway therapy shed light on optimizing dietary protein restrictions (Scaglia et al., 2004) [https://consensus.app/papers/effect-pathway-therapy-branched-chain-amino-metabolism-scaglia/39217e125e995559a4e13e05c609702f/?utm_source=chatgpt].
Exploration of Environmental Exposures
Investigations into human exposure to environmental chemicals, such as phthalates, and their metabolites provide critical data for public health policies and individual risk assessments. These studies demonstrate the significance of biomonitoring for understanding the extent and implications of environmental exposures (Silva et al., 2013) [https://consensus.app/papers/exposure-plasticizer-12cyclohexane-acid-diisononyl-silva/67c8dcd99bba5cd2b85dedb2d1df432e/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-[4-(trifluoromethyl)phenyl]urea, is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer .
Mode of Action
This modulation can lead to changes in the downstream signaling pathways that this kinase is involved in, potentially altering cell growth and survival .
Result of Action
Given its target, it is likely that it could influence cell growth and survival .
Propriétés
IUPAC Name |
1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIHLNGQPRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)




